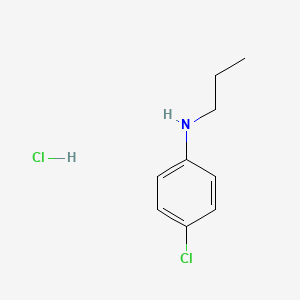

4-chloro-N-propylaniline hydrochloride

Übersicht

Beschreibung

4-chloro-N-propylaniline hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-chloro-N-propylaniline hydrochloride is 1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This indicates that the molecule consists of a propylamine (N-propylaniline) group attached to a chlorinated benzene ring (4-chlorophenyl), along with an additional chloride ion.Physical And Chemical Properties Analysis

4-chloro-N-propylaniline hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Conductive Polymer Synthesis

4-chloro-N-propylaniline hydrochloride: is a precursor in the synthesis of conductive polymers, particularly polyaniline (PANI) . PANI is known for its electrical conductivity and environmental stability, making it suitable for a variety of applications including sensors, optoelectronic devices, and photonic devices.

Antioxidant and Anti-corrosion Materials

The compound can be used to create materials with antioxidant and anti-corrosion properties. These materials are valuable in industries where metal preservation is crucial, such as in marine environments and infrastructure .

Drug Delivery Systems

In the biomedical field, 4-chloro-N-propylaniline hydrochloride can be utilized to develop drug delivery systems. Its chemical structure allows for the creation of polymers that can encapsulate drugs and release them in a controlled manner .

Conductive Adhesives

The electrical properties of polymers derived from this compound make them ideal for use as conductive adhesives. These adhesives are used in electronic devices to ensure electrical connections while also providing mechanical stability .

Electromagnetic Shielding

Materials synthesized from 4-chloro-N-propylaniline hydrochloride can be used for electromagnetic shielding. This application is essential in protecting electronic equipment from electromagnetic interference .

Sensing Materials

The compound is integral in the production of sensing materials used in various sensors. These sensors can detect changes in the environment, such as pH, temperature, or the presence of specific chemicals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-propylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSZRLQVHYJKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-propylaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)